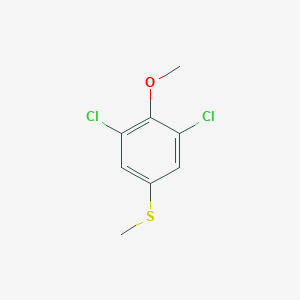![molecular formula C16H8Cl4F6 B6360091 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane CAS No. 119757-43-6](/img/structure/B6360091.png)
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane (TCBPE) is an important industrial chemical used in a variety of applications. TCBPE is a halogenated hydrocarbon and is used as a solvent, a fire retardant, and an intermediate in the production of other chemicals. It has a wide range of applications, from industrial to pharmaceutical, due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is not fully understood, but it is believed to be related to its ability to interact with the receptors of biological molecules. It is believed to interact with the receptors of proteins, lipids, and carbohydrates, and to alter their structure and function. It is also believed to interact with the receptors of drugs, and to alter their pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail, but it is believed to have an effect on the metabolism of proteins, lipids, and carbohydrates. It has also been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, and to alter the structure and function of proteins.
Advantages and Limitations for Lab Experiments
The use of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and handle. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in enclosed laboratory environments. The main limitation of this compound is its low solubility in water, which can limit its use in certain experiments.
Future Directions
The future of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane in scientific research is promising. There is potential for its use in the study of the structure and dynamics of proteins, in the study of the interaction of drugs with their targets, and in the study of the biochemical pathways of metabolic pathways. There is also potential for its use in the study of the structure and dynamics of biological membranes, and in the study of the structure and dynamics of enzymes. Additionally, there is potential for its use in the development of new drugs and drug delivery systems, and in the development of new materials for industrial applications.
Synthesis Methods
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is synthesized by the reaction of 4-trifluoromethylbenzene and chlorine in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between -20 and +20 °C. The reaction mixture is then cooled to 0 °C, and the product is isolated by filtration or crystallization. The yield of the reaction is typically in the range of 95-98%.
Scientific Research Applications
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is used in a variety of scientific research applications, such as in the study of the structure and dynamics of proteins, in the study of the interaction of drugs with their targets, and in the study of the biochemical pathways of metabolic pathways. It is also used in the study of the structure and dynamics of biological membranes, and in the study of the structure and dynamics of enzymes.
properties
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUIPJONKNSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)
